

Technical Support Center: Electrophoresis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BTC

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Welcome to the technical support center. This guide provides troubleshooting advice for common issues encountered during protein electrophoresis using Bis-Tris gels.

Frequently Asked Questions (FAQs)

Q1: Why is my Bis-Tris gel running slower than expected?

A slow-running Bis-Tris gel can be caused by several factors, ranging from buffer preparation to the electrophoresis running conditions. Below are common causes and their solutions.

Troubleshooting Guide: Slow Gel Migration

This guide will help you identify and resolve the root cause of slow protein migration in your Bis-Tris gel electrophoresis experiments.

Issues with Buffers

Incorrect buffer composition or pH is a primary reason for slow gel runs.

- Incorrect Running Buffer: Ensure you are using the correct running buffer for your protein of interest's molecular weight. Bis-Tris gels can be run with either MOPS or MES running buffer, and using the wrong one can affect migration.^{[1][2]}
 - MES buffer is ideal for separating small to medium-sized proteins.
 - MOPS buffer is better suited for medium to large-sized proteins.

- **Incorrect Buffer Concentration or pH:** The pH and ionic strength of the running buffer are critical for proper migration.^[3] An incorrectly prepared buffer, such as a stock solution that is too concentrated, can lead to higher conductivity and slower migration.^[4] Always double-check your buffer recipes and ensure the final pH is correct. Microbial contamination can also alter the pH of your buffers over time.^[3]
- **Buffer Depletion or Contamination:** Reusing running buffer is not recommended as ion depletion can occur, leading to slower runs and poor resolution. Always use fresh running buffer for each experiment.

Problems with the Polyacrylamide Gel

The gel itself can be the source of the problem.

- **Improper Gel Polymerization:** Incomplete or uneven polymerization of the acrylamide can impede protein migration.^[5] Ensure that your APS (Ammonium Persulfate) and TEMED (Tetramethylethylenediamine) are fresh and used in the correct concentrations.
- **Incorrect Acrylamide Percentage:** While a higher acrylamide percentage is used to resolve smaller proteins, it will naturally slow down the migration of all proteins. Verify that the gel percentage is appropriate for the size of your protein.
- **Damaged Gels:** Using gels that have been accidentally frozen can cause structural damage to the matrix, leading to distorted bands and slow runs.^{[5][6]} Store gels at 4°C and avoid freezing.

Electrophoresis Running Conditions

The electrical parameters and physical setup of the gel run are crucial.

- **Low Voltage:** The migration speed is directly proportional to the voltage. If the voltage is set too low, the gel will run slower.^[7] However, increasing the voltage too much can lead to overheating and "smiling" bands.
- **Power Supply or Apparatus Issues:** A faulty power supply, damaged leads, or a leaking electrophoresis tank can all lead to insufficient power being delivered to the gel.^{[8][9][10]} Check all connections and ensure the apparatus is functioning correctly.

- **Excessive Heat:** While low voltage slows down the run, excessive heat can also be a problem, leading to band distortion.[\[11\]](#) If you are running the gel at a high voltage, consider running it in a cold room or with a cooling pack.

Sample Preparation

The composition of your protein sample can also affect its migration.

- **High Salt Concentration:** Excess salt in the sample can interfere with the electric field and slow down migration.[\[2\]](#)[\[8\]](#) If you suspect high salt content, consider desalting or diluting your sample.
- **Sample Overload:** Loading too much protein into a well can cause smearing and slower migration.[\[8\]](#)

Summary of Troubleshooting Steps

The following table summarizes the potential causes of a slow-running Bis-Tris gel and the recommended solutions.

Potential Cause	Recommended Solution
Buffer Issues	
Incorrect running buffer (MES vs. MOPS)	Select the appropriate buffer based on the molecular weight of your target protein.[1]
Incorrect buffer concentration or pH	Prepare fresh buffers, verifying all concentrations and the final pH.[3][4]
Buffer depletion	Use fresh running buffer for every gel run.
Gel Issues	
Improper polymerization	Use fresh APS and TEMED. Allow sufficient time for complete polymerization.[5]
Incorrect acrylamide percentage	Choose a gel percentage that is appropriate for your protein's size.
Damaged or frozen gel	Store gels at 4°C and do not use if they have been frozen.[5][6]
Running Conditions	
Low voltage	Increase the voltage to the recommended level for your gel and apparatus.
Faulty equipment	Check the power supply, leads, and electrophoresis tank for any issues.[8][9]
Sample Preparation	
High salt concentration in sample	Desalt or dilute your sample before loading.[2][8]
Sample overload	Reduce the amount of protein loaded into each well.[8]

Experimental Protocols

Protocol 1: Preparation of 20X MOPS Running Buffer

- To prepare 1 liter:

- Tris (Base): 121.1 g
- MOPS: 209.3 g
- SDS: 20.0 g
- EDTA: 6.0 g
- Procedure:
 1. Dissolve the Tris, MOPS, SDS, and EDTA in 800 mL of deionized water.
 2. Adjust the pH to 7.7 with HCl.
 3. Bring the final volume to 1 liter with deionized water.
 4. Store at 4°C.
 5. For use, dilute to 1X with deionized water.

Protocol 2: Preparation of 20X MES Running Buffer

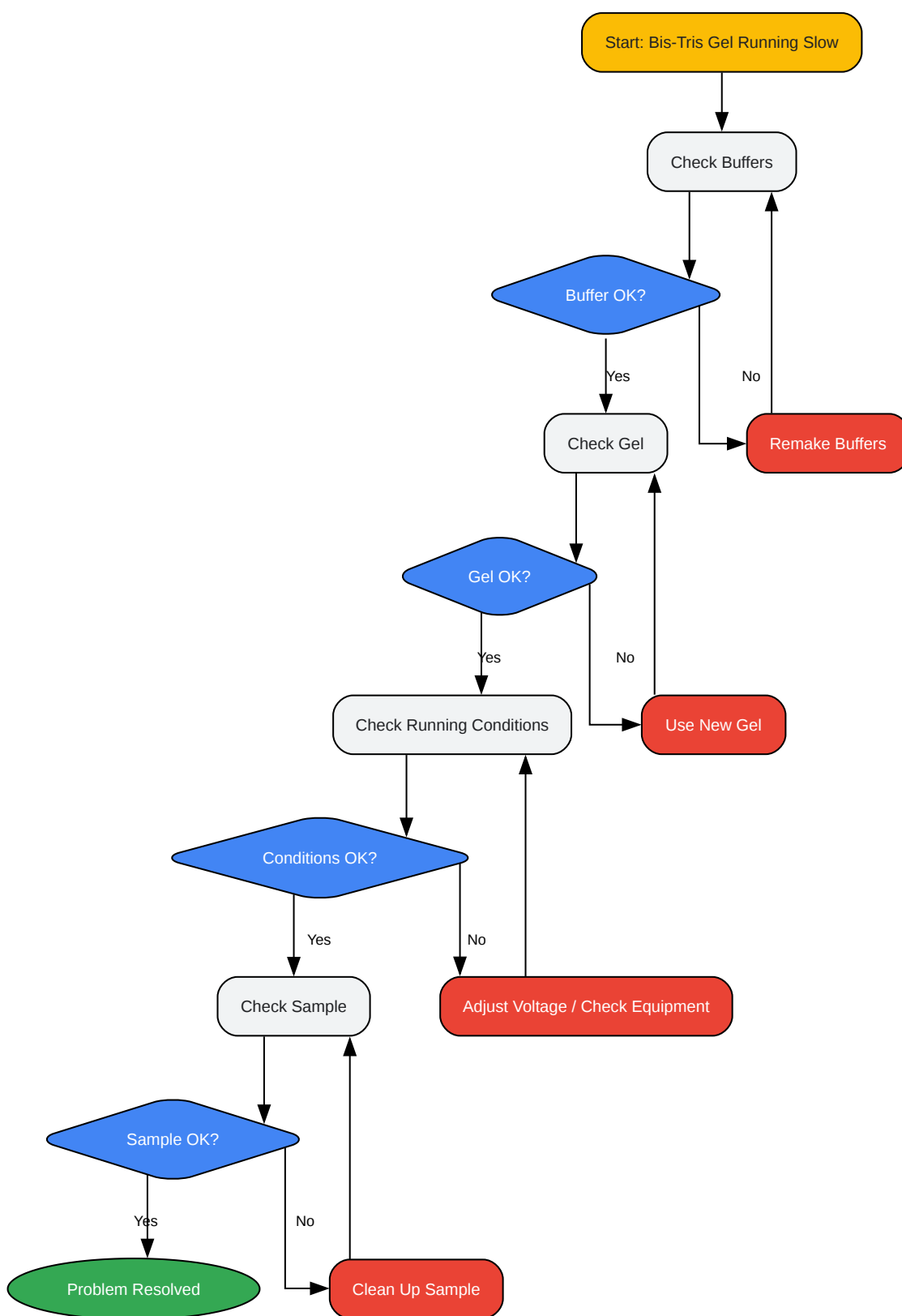
- To prepare 1 liter:
 - Tris (Base): 121.1 g
 - MES: 195.2 g
 - SDS: 20.0 g
 - EDTA: 6.0 g
- Procedure:
 1. Dissolve the Tris, MES, SDS, and EDTA in 800 mL of deionized water.
 2. Adjust the pH to 7.3 with HCl.
 3. Bring the final volume to 1 liter with deionized water.

4. Store at 4°C.

5. For use, dilute to 1X with deionized water.

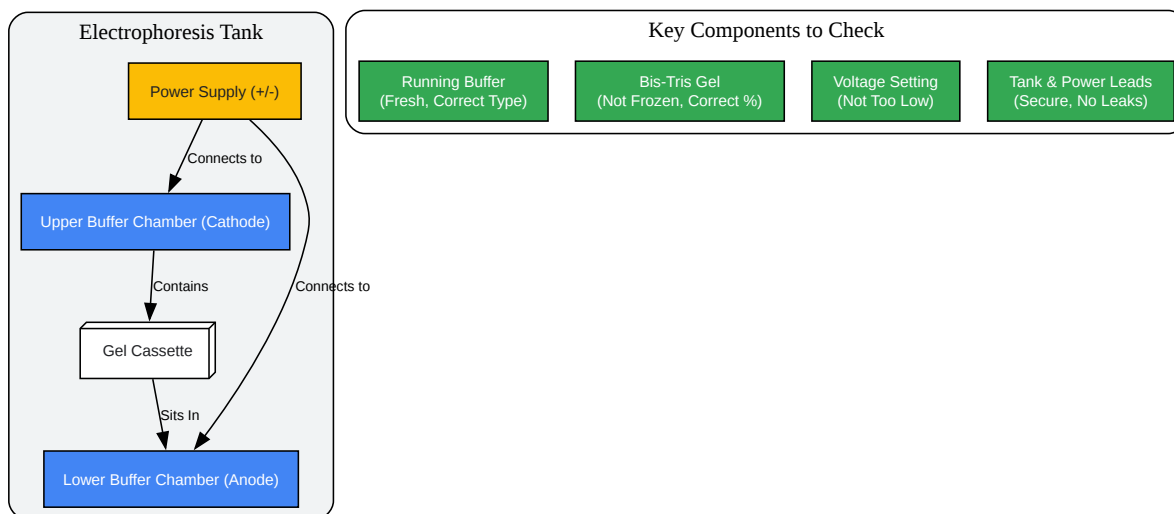
Diagrams

Below are diagrams to aid in your troubleshooting workflow.



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Caption: Troubleshooting workflow for a slow-running Bis-Tris gel.



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Caption: Key components of the electrophoresis setup to verify.

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- To cite this document: BenchChem. [Technical Support Center: Electrophoresis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192420#why-is-my-bis-tris-gel-running-slow]

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